Product packaging for Methyl 3-(2-nitrophenyl)-2-oxopropanoate(Cat. No.:CAS No. 79547-07-2)

Methyl 3-(2-nitrophenyl)-2-oxopropanoate

Cat. No.: B3155236
CAS No.: 79547-07-2
M. Wt: 223.18 g/mol
InChI Key: BJUFXOPELRQGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Alpha-Keto Esters in Contemporary Synthetic Methodologies

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups imparts a unique reactivity profile, making them valuable precursors in a wide array of synthetic transformations. mdpi.com The electrophilic nature of both the ketone and ester carbonyl groups allows for a variety of nucleophilic addition reactions. Furthermore, the presence of two adjacent carbonyl groups enhances the acidity of the α-protons, facilitating enolate formation and subsequent reactions.

In modern organic synthesis, alpha-keto esters are employed in numerous applications, including:

Asymmetric Synthesis: They are excellent substrates for asymmetric reductions to afford chiral α-hydroxy esters, which are important building blocks for many natural products and pharmaceuticals. nih.gov

Heterocycle Synthesis: Alpha-keto esters are key starting materials for the synthesis of a diverse range of heterocyclic compounds, such as quinoxalines, pyrazoles, and hydantoins, through condensation reactions with various dinucleophiles. aurigeneservices.comresearchgate.net

Carbon-Carbon Bond Formation: They participate in various carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Michael additions, and Wittig-type reactions, providing access to more complex molecular scaffolds. nih.gov

Multicomponent Reactions: Their reactivity makes them ideal components in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency.

The versatility of alpha-keto esters is underscored by the continuous development of new synthetic methods that utilize these compounds. organic-chemistry.orgorganic-chemistry.org

Significance of Ortho-Nitrophenyl Moieties in Directed Chemical Transformations

The presence of a nitro group on an aromatic ring significantly influences its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. youtube.comyoutube.com This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. ijrti.orgvaia.com

However, the true synthetic utility of the ortho-nitrophenyl moiety often lies in its ability to participate in intramolecular reactions, acting as an internal oxidant or a precursor to other functional groups. The proximity of the nitro group to a side chain at the ortho position can facilitate a variety of cyclization reactions. nih.govnih.gov

Key transformations involving the ortho-nitrophenyl group include:

Reductive Cyclization: The nitro group can be readily reduced to a nitroso, hydroxylamino, or amino group, which can then react intramolecularly with a neighboring functional group to form a heterocyclic ring. This is a cornerstone of indole (B1671886) synthesis (e.g., the Reissert and Bartoli indole syntheses) and has been applied to the synthesis of other nitrogen-containing heterocycles like quinolines and benzotriazoles. nih.govacs.org

Photochemical Reactions: Ortho-nitrophenyl compounds are well-known photolabile protecting groups. Upon irradiation with UV light, the nitro group can abstract a hydrogen atom from the ortho side chain, leading to a rearrangement and cleavage of the protecting group. nih.gov

Directed Ortho-Metalation: While the nitro group itself is not a classical directing group for ortho-lithiation, its electronic influence can be harnessed in more complex systems to achieve regioselective functionalization of the aromatic ring.

The interplay between the nitro group and an adjacent reactive center provides a powerful strategy for the construction of complex heterocyclic systems.

Historical Overview of Research Trajectories for Methyl 3-(2-nitrophenyl)-2-oxopropanoate

While a detailed historical timeline specifically for this compound is not extensively documented in readily available literature, its emergence can be contextualized within the broader development of synthetic methodologies for α-keto esters and the exploration of ortho-nitrophenyl chemistry.

The synthesis of α-keto esters has been a topic of interest since the late 19th century, with early methods including the oxidation of α-hydroxy esters and the acylation of organometallic reagents. mdpi.com Over the 20th century, a plethora of methods were developed, including the Friedel-Crafts acylation of arenes with oxalyl chloride derivatives and various oxidation protocols. mdpi.com

The specific introduction of an ortho-nitrobenzyl group adjacent to a carbonyl function can be traced back to early explorations of condensation reactions. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with pyruvate (B1213749) derivatives would be a logical, albeit not explicitly detailed in early literature for this specific ester, route to such compounds. More direct synthetic approaches likely evolved from established methods for α-keto ester synthesis, such as the acylation of a suitable 2-nitrophenyl precursor.

Research into the reactivity of ortho-nitrophenyl carbonyl compounds has a rich history, particularly in the context of indole and quinoline (B57606) synthesis. The recognition that the ortho-nitro group could act as a latent amino group following reduction was a significant conceptual advance. It is within this context that the synthetic potential of this compound would have been recognized by synthetic chemists.

Scope of Academic Research Focused on Synthetic Utility and Mechanistic Insights

Academic research concerning this compound and its close analogs focuses primarily on its utility as a building block for the synthesis of heterocyclic compounds and as a probe for studying reaction mechanisms.

Synthetic Utility:

The primary synthetic application of this compound lies in its use as a precursor for cyclization reactions. The general strategy involves a reaction at one or both of the carbonyl centers of the α-keto ester moiety, followed by a reductive cyclization of the ortho-nitro group to form a new ring. This approach has been successfully employed in the synthesis of various nitrogen-containing heterocycles. For example, related ortho-nitrophenyl carbonyl compounds have been converted to quinolines through photoenzymatic processes. nih.gov Base-mediated reductive cyclization of similar systems has also been explored for the synthesis of complex bridged benzazocines. nih.govacs.org

Starting Material AnalogueReaction TypeProduct Class
ortho-Nitrophenyl-substituted carbonylsPhotoenzymatic reductionQuinolines
Methyl 1-(2-nitrophenyl)-4-oxocyclohexane carboxylateBase-mediated reductive cyclizationHexahydro-2,6-methano-1-benzazocines
2-Cyano-3-(x-nitrophenyl)prop-2-enamidesCondensation with methyl 3-oxobutanoatePyridine derivatives

Mechanistic Insights:

The presence of the ortho-nitro group in close proximity to the reactive α-keto ester functionality provides a platform for studying intramolecular reaction mechanisms. Research in this area investigates the intricate details of electron transfer processes and the nature of the intermediates involved in cyclization reactions. For example, studies on the photocleavage of the related 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group have elucidated the mechanism of intramolecular hydrogen abstraction by the excited nitro group. nih.gov Furthermore, the cyclization of ortho-nitrochalcones has been shown to proceed through an unexpected cascade reaction involving an intramolecular attack of an enolate on the nitro group, a process mechanistically related to the Baeyer–Drewson reaction. nih.gov These studies provide a deeper understanding of the fundamental reactivity of the ortho-nitrophenyl moiety and can inform the design of new synthetic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO5 B3155236 Methyl 3-(2-nitrophenyl)-2-oxopropanoate CAS No. 79547-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-nitrophenyl)-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUFXOPELRQGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000584
Record name Methyl 3-(2-nitrophenyl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79547-07-2
Record name Methyl 2-nitro-α-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79547-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(o-nitrophenyl)pyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(2-nitrophenyl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(o-nitrophenyl)pyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Methyl 3 2 Nitrophenyl 2 Oxopropanoate

Established Laboratory-Scale Synthetic Routes and Refinements

The primary and most direct laboratory method for synthesizing Methyl 3-(2-nitrophenyl)-2-oxopropanoate involves the base-mediated condensation of an activated toluene (B28343) derivative with an oxalate (B1200264) ester.

Pathways Involving 2-Nitrotoluene (B74249) and Dimethyl Oxalate as Key Starting Materials

The most well-established route relies on a mixed or "crossed" Claisen condensation reaction. masterorganicchemistry.comresearchgate.net In this process, 2-Nitrotoluene serves as the pro-nucleophile, providing the acidic α-hydrogens, while Dimethyl oxalate acts as the electrophilic acylating agent. openstax.orglibretexts.org The presence of the electron-withdrawing nitro group on the aromatic ring of 2-Nitrotoluene increases the acidity of the methyl protons, facilitating their removal by a strong base to form a resonance-stabilized carbanion (enolate).

This enolate then undergoes a nucleophilic attack on one of the electrophilic carbonyl carbons of Dimethyl oxalate. Dimethyl oxalate is an ideal substrate for this type of reaction because it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation. openstax.orglibretexts.orglibretexts.org This inability to act as a nucleophile minimizes the formation of unwanted byproducts and favors the desired cross-condensation product. libretexts.org The initial addition is followed by the elimination of a methoxide (B1231860) ion to yield the final β-keto ester, this compound. numberanalytics.com

Multi-Step Sequences for the Preparation of this compound Precursors

While the direct condensation of 2-Nitrotoluene and Dimethyl oxalate is the most common and efficient pathway, multi-step sequences are conceptually possible but less frequently reported in the literature for this specific target molecule. The directness of the Claisen condensation makes it a preferred method over longer, more complex routes. Alternative strategies would likely involve the synthesis of a more elaborate precursor, but these are not the standard approach for obtaining this compound.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The success of the Claisen condensation is highly dependent on carefully controlled reaction conditions. The choice of base, solvent, and temperature, as well as the workup procedure, are all critical factors in maximizing the yield and purity of the final product.

The selection of a suitable base and solvent system is paramount for achieving efficient deprotonation of 2-Nitrotoluene while avoiding side reactions.

Bases : Strong bases are required to generate the necessary enolate from the weakly acidic 2-Nitrotoluene. Commonly employed bases include alkali metal alkoxides, such as Sodium methoxide or Sodium ethoxide, and Sodium hydride (NaH). libretexts.orgnumberanalytics.com While alkoxides are effective, the reaction requires a stoichiometric amount of base because the resulting β-keto ester product is more acidic than the alcohol byproduct, leading to the deprotonation of the product and consumption of the base. masterorganicchemistry.com Sodium hydride is another effective choice and can be used with a catalytic amount of alcohol to generate the active alkoxide base in situ. libretexts.org Other strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) have also been shown to be highly effective in promoting crossed Claisen condensations, often at low temperatures, which can improve selectivity and reduce byproduct formation. nih.gov

Table 1: Comparison of Basic Conditions for Claisen Condensation

BaseTypical Solvent(s)Key Characteristics
Sodium MethoxideMethanol, THFStoichiometric amount required; common and cost-effective.
Sodium Hydride (NaH)THF, Diethyl EtherHighly effective; can be used with catalytic alcohol; potential for side reactions with certain solvents.
LiHMDSTHFVery strong, non-nucleophilic base; allows for lower reaction temperatures, improving selectivity.

Maximizing product recovery from the reaction mixture is a critical final step. A typical workup procedure involves multiple stages to ensure the isolation of a pure product. orgsyn.org

Neutralization and Product Liberation : After the reaction is complete, the resulting sodium salt of the β-keto ester must be neutralized. This is often achieved by adding the reaction mixture to a cold, dilute acid, such as a 33% acetic acid solution. orgsyn.org This step protonates the enolate to form the final keto-ester.

Extraction : The organic product is then extracted from the aqueous mixture using an appropriate organic solvent, such as diethyl ether. Multiple extractions are typically performed to ensure complete recovery of the product. orgsyn.org

Washing and Drying : The combined organic extracts are washed with water and/or brine to remove any remaining acid and inorganic salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Purification : The final purification is usually accomplished through vacuum distillation. orgsyn.org This method is effective for separating the desired high-boiling point ester from lower-boiling point impurities and starting materials. For smaller scale or research-grade material, purification by column chromatography over silica (B1680970) gel is also a viable method. mdpi.com

Scalable and Industrially Relevant Preparation Protocols

While specific industrial-scale manufacturing processes for this compound are not widely published, general principles of process chemistry for Claisen-type condensations can be applied to devise a scalable protocol. numberanalytics.comnumberanalytics.com The primary goals in scaling up are to maximize yield, ensure purity, minimize waste, and maintain a safe and cost-effective process.

One potential strategy for large-scale production involves implementing a two-phase reaction system. rsc.org A similar approach, used for the Claisen-Schmidt condensation, employs a stirring-induced emulsion technique with an organic-aqueous phase interface. rsc.org In such a setup for the synthesis of this compound:

The base (e.g., Sodium hydroxide) and one reactant could be dissolved in an aqueous phase.

The other reactant (e.g., 2-Nitrotoluene and Dimethyl oxalate) would be in a non-miscible organic solvent.

The reaction would occur at the interface between the two phases. As the product is formed, it would preferentially dissolve in the organic phase, moving it away from the reactive interface and thereby minimizing the potential for side reactions or degradation. rsc.org Upon completion, stopping the agitation would allow the two phases to separate easily, simplifying the initial stages of purification and product isolation. This approach can lead to higher selectivity and facilitate a semi-continuous or continuous production process, which is highly desirable for industrial applications. rsc.org

Considerations for Large-Scale Synthesis of the Compound

Transitioning the synthesis of this compound from laboratory benchtop to industrial-scale production introduces a unique set of challenges that necessitate careful process engineering and optimization. Key considerations revolve around managing reaction thermodynamics, ensuring process safety, and maximizing efficiency and throughput.

A primary concern in large-scale synthesis is the management of reaction heat. Many reactions, including nitration and condensation steps often used in the synthesis of nitrophenyl compounds, are highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurity formation. In worst-case scenarios, it can result in thermal runaway, posing a significant safety risk. d-nb.info Continuous flow reactors offer a solution by providing superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control even for highly energetic reactions. d-nb.infonih.gov

Detailed reaction engineering and modeling are crucial for a successful scale-up. d-nb.info This involves understanding the reaction kinetics, thermodynamics, and potential mass transfer limitations. For instance, processes involving multiple phases, such as solid catalysts in a liquid reaction mixture, require robust agitation and reactor design to ensure consistent mixing and prevent settling, which can be challenging in large vessels. Continuous processing can mitigate these issues by maintaining consistent conditions throughout the production run. whiterose.ac.uk Furthermore, the ability to operate at pilot and commercial scales with high flow rates (e.g., up to 800 mL/min in some continuous processes) demonstrates the viability of these advanced methods for producing significant quantities of chemical intermediates. d-nb.info

Process Optimization Utilizing Continuous Flow and Automated Systems

The optimization of synthetic processes for compounds like this compound has been revolutionized by the adoption of continuous flow chemistry and automated systems. nih.gov These technologies offer a safer, more sustainable, and highly efficient alternative to traditional batch processing. nih.govwhiterose.ac.uk

Continuous flow synthesis, or flow chemistry, involves pumping reagents through a network of tubes or microreactors. This approach allows for reaction conditions, such as high temperatures and pressures, that are often unachievable or unsafe in conventional batch reactors. nih.gov The precise control over parameters like residence time, temperature, and stoichiometry leads to higher yields, improved purity, and reduced waste. whiterose.ac.uk

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates. nih.gov This telescoping minimizes waste by eliminating the need for separate work-up and purification steps (e.g., crystallization, filtration, washing) between reactions. nih.gov It also enhances safety by limiting operator exposure to potentially hazardous intermediates and allows for on-demand synthesis, reducing the need to store large inventories of materials. nih.gov

The integration of automated systems further enhances process optimization. By combining flow reactors with analytical tools like High-Performance Liquid Chromatography (HPLC) and control software, it is possible to create self-optimizing platforms. whiterose.ac.uk These systems can employ algorithms, such as Bayesian optimization, to autonomously explore a wide range of experimental conditions. The system assesses the reaction performance in real-time and uses the data to decide the next set of conditions to test, rapidly identifying the optimal parameters for maximizing yield and purity with a minimal number of experiments. nih.govwhiterose.ac.uk This automated approach significantly reduces process development time and resource consumption. whiterose.ac.uk

FeatureBenefit in Continuous Flow & Automated SystemsSource
Enhanced Safety Allows use of high temperatures/pressures; limits operator exposure. nih.gov
Increased Efficiency Telescoped reactions reduce unit operations and process time. nih.govwhiterose.ac.uk
Reduced Waste Minimizes solvent use and eliminates intermediate purification steps. nih.govwhiterose.ac.uk
Higher Purity & Yield Precise control over reaction parameters leads to fewer side products. whiterose.ac.uk
Rapid Optimization Automated algorithms quickly identify optimal synthetic conditions. whiterose.ac.uk

Synthesis of Substituted Methyl 3-(nitrophenyl)-2-oxopropanoate Analogues

The synthesis of analogues of this compound, including halogenated derivatives and positional isomers, is crucial for exploring structure-activity relationships in various chemical and pharmaceutical research contexts. These syntheses often employ versatile and adaptable chemical reactions.

Halogenated Derivatives (e.g., Chloro-, Bromo-Substituted Analogues)

The introduction of halogen atoms, such as chlorine and bromine, onto the nitrophenyl ring of the parent compound can significantly alter its chemical and physical properties. The synthesis of these derivatives often involves starting with appropriately halogenated precursors.

For example, the synthesis of Methyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate has been documented. bldpharm.com While specific synthetic details for this exact molecule are limited in readily available literature, its structure suggests a synthetic pathway starting from 4-bromo-2-nitrobenzaldehyde (B1297750) or a related halogenated nitrotoluene. General methods for creating such compounds include the Knoevenagel or Horner-Wadsworth-Emmons condensation reactions, which are effective for forming carbon-carbon bonds.

The synthesis of halogenated nitroaromatic compounds often relies on electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr). nih.govnih.gov

Halogenation of Arylhimachalene: In related syntheses, N-halosuccinimides (NCS for chlorination, NBS for bromination) are used as mild and safe reagents for the halogenation of aromatic rings. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Alternatively, starting with a di-halogenated nitrobenzene, one halogen can be selectively substituted. The synthesis of substituted methyl o-nitrophenyl sulfides from o-nitrochlorobenzenes via nucleophilic substitution with methanethiolates is a well-established method. nih.govmdpi.com This highlights how a chlorine atom on a nitro-activated ring can be replaced by a nucleophile, a principle that can be adapted for building the carbon chain of the target oxopropanoate.

The reactivity of the aromatic ring is heavily influenced by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while halogens are deactivating but ortho-, para-directing. These electronic effects must be considered when planning the synthetic sequence. nih.gov

Structural Variants and Positional Isomers

The synthesis of structural variants and positional isomers of this compound allows for a systematic investigation of how substituent placement affects molecular properties. These analogues include isomers where the nitro group is at the meta- or para-position, or where additional substituents are present on the aromatic ring.

Several such analogues have been identified and can be synthesized, often through similar condensation strategies starting from the corresponding substituted benzaldehyde.

Compound NameCAS NumberMolecular FormulaNotesSource
Methyl 3-(3-nitrophenyl)-2-oxopropanoate 232266-91-0C₁₀H₉NO₅Positional isomer (meta-nitro). smolecule.com smolecule.com
Methyl 3-(2-nitrophenyl)-3-oxopropanoate 61158-02-9C₁₀H₉NO₅Positional isomer of the keto group. bldpharm.com bldpharm.com
Methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate 1334633-76-9C₁₁H₁₁NO₅Structural variant with a methyl group. bldpharm.com bldpharm.com
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate 1540202-48-9C₁₁H₁₁NO₅Structural variant with a methyl group and positional isomerism. bldpharm.com bldpharm.com

The synthesis of these compounds typically involves the reaction of a substituted nitrophenyl aldehyde with a methyl ester, such as methyl acetoacetate, under basic catalysis in what is known as a Knoevenagel condensation. The choice of the starting aldehyde (e.g., 3-nitrobenzaldehyde (B41214) to yield the 3-nitro isomer) directly determines the final product structure. The nitro group in these compounds can be subsequently reduced to an amine, providing a versatile handle for further chemical modifications. smolecule.com

Reactivity and Sophisticated Chemical Transformations of Methyl 3 2 Nitrophenyl 2 Oxopropanoate

Transformations Involving the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It serves as a key handle for introducing nitrogen-containing functionalities and for initiating complex reaction cascades.

Selective Reduction Strategies to Amino and Hydroxylamine (B1172632) Derivatives

A primary transformation of the nitro group is its reduction to either an amino (-NH₂) or a hydroxylamine (-NHOH) group. The challenge lies in achieving this reduction chemoselectively, without affecting the sensitive α-keto-ester moiety.

Amino Derivatives: The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. jsynthchem.com Aromatic amines are valuable intermediates for producing dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com While powerful reducing agents like lithium aluminum hydride would unselectively attack the ester and ketone, milder and more selective methods are required. Catalytic hydrogenation using transition metals (e.g., Pd, Pt, Ni) is a common approach. Another significant method involves the use of sodium borohydride (B1222165) in the presence of transition metal complexes, which enhances its reducing power to selectively target the nitro group. jsynthchem.com For instance, a system of NaBH₄ with Ni(PPh₃)₄ in an ethanol (B145695) solvent has been shown to be effective for reducing nitro compounds to their corresponding amines. jsynthchem.com

Hydroxylamine Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamine derivative. This transformation requires careful control of reaction conditions to prevent over-reduction to the amine. Enzymatic reductions can offer high selectivity. For example, nitroreductases, particularly oxygen-insensitive type I enzymes, are known to catalyze the four-electron reduction of nitroaromatic compounds to arylhydroxylamines as the final product. nih.gov This process is characteristic of the aerobic degradation pathways of various nitroaromatic compounds, including 3-nitrophenol. nih.gov

Table 1: Selective Reduction Methods for Aromatic Nitro Groups This table is interactive. Click on the headers to sort.

Product Reagent/Catalyst System Key Features
Amine Catalytic Hydrogenation (H₂, Pd/C) Common, efficient, but may require pressure.
Amine NaBH₄ / Ni(PPh₃)₄ Enhanced reducing power of NaBH₄; selective for nitro group. jsynthchem.com
Amine Iron (Fe) powder in acidic medium Classical method, often used in industrial synthesis.
Amine Hydrazine monohydrate with FeCl₃·6H₂O Operationally simple, high-yielding, and uses water as a solvent. researchgate.net
Hydroxylamine Enzymatic Reduction (e.g., 3NP nitroreductase) Highly chemoselective, produces hydroxylamine specifically. nih.gov
Hydroxylamine Electrochemical Reduction (controlled potential) Allows for stepwise reduction by controlling the applied voltage.

Role of the Nitro Group in Intramolecular Cyclization Cascades

The ortho-positioning of the nitro group relative to the side chain in Methyl 3-(2-nitrophenyl)-2-oxopropanoate makes it an ideal precursor for intramolecular cyclization reactions, typically following an in-situ reduction. This strategy is a powerful tool for the synthesis of nitrogen-containing heterocyclic systems.

A common pathway involves the reductive cyclization of ortho-substituted nitroarenes. For example, the reduction of the nitro group to an amino group generates a nucleophilic amine adjacent to the electrophilic carbonyl centers of the α-keto-ester side chain. This intermediate can then undergo spontaneous or catalyzed intramolecular condensation to form cyclic structures. Depending on the reaction conditions and the specific intermediates formed, this can lead to the synthesis of substituted quinolines or other related heterocyclic frameworks. The initial reduction can be achieved using various methods, including catalytic hydrogenation or dissolving metals, which then triggers the cyclization cascade.

Electrochemical Reduction Pathways and Applications

Electrochemical methods offer a controlled and often more environmentally sustainable route for the reduction of nitro groups. nih.gov The reduction of an aromatic nitro group is a multi-step process that can be precisely controlled by the applied electrode potential.

The general pathway involves a sequence of electron and proton transfers:

One-electron reduction: Formation of a nitro radical anion.

Further reduction and protonation: Leads to a nitroso intermediate.

Two-electron, two-proton reduction: The nitroso group is converted to a hydroxylamine.

Final reduction: The hydroxylamine is reduced to the corresponding amine.

This stepwise reduction allows for the selective formation of intermediates like the hydroxylamine or the final amine product by carefully tuning the electrochemical conditions. researchgate.netresearchgate.net This technique is particularly useful in sensor development, where the controlled modification of an electrode surface with amino groups (derived from the reduction of grafted nitrophenyl layers) is used to immobilize biomolecules. researchgate.net The entire process for the complete reduction to an amine is a six-electron process. researchgate.net

Reactions of the Ester Moiety

The methyl ester group in this compound is susceptible to reactions typical of carboxylic acid derivatives, most notably nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. openstax.orgkhanacademy.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of a leaving group, which in this case is the methoxide (B1231860) ion (-OCH₃). masterorganicchemistry.comlibretexts.org

The reactivity of the ester is influenced by the other functional groups in the molecule. The general reaction can be represented as: R-CO-OCH₃ + Nu⁻ → R-CO-Nu + CH₃O⁻

A wide variety of nucleophiles can be employed, leading to different products. For example, reaction with amines (ammonolysis) would yield amides, while reaction with other alcohols (transesterification) in the presence of an acid or base catalyst would yield a different ester.

Hydrolytic Cleavage to Carboxylic Acid Analogues

A specific and common example of nucleophilic acyl substitution is hydrolysis, where water or a hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com This reaction cleaves the ester bond, converting this compound into its corresponding carboxylic acid, 3-(2-nitrophenyl)-2-oxopropanoic acid. nih.gov

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used. The hydroxide ion attacks the ester carbonyl, and subsequent elimination of methoxide yields the carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.org

Table 2: Products from Nucleophilic Acyl Substitution of the Ester Moiety This table is interactive. Click on the headers to sort.

Nucleophile Reagent Type Product Class
Hydroxide (OH⁻) Base-catalyzed hydrolysis Carboxylic Acid (after workup) masterorganicchemistry.com
Water (H₂O) Acid-catalyzed hydrolysis Carboxylic Acid libretexts.org
Amine (R-NH₂) Ammonolysis Amide
Alcohol (R-OH) Transesterification Different Ester

Reactivity at the Alpha-Keto Carbon Center

The carbon atom positioned between the keto and ester functionalities, known as the alpha (α) carbon, is a key locus of reactivity. The electron-withdrawing nature of the adjacent carbonyl groups renders the protons on this carbon acidic, facilitating their removal by a base to form a nucleophilic enolate intermediate. oregonstate.edu This enolate is central to a variety of bond-forming reactions.

Carbon-Carbon Bond Forming Reactions at the Alpha-Position

The generation of an enolate from this compound at the α-position is a foundational step for creating new carbon-carbon bonds. This nucleophilic intermediate can react with a range of electrophiles. A classic example is the Aldol (B89426) addition reaction, where the enolate attacks an aldehyde or ketone, forming a β-hydroxy keto-ester. youtube.com Subsequent dehydration can lead to an α,β-unsaturated product.

This fundamental reactivity is harnessed in more complex transformations, such as the Friedländer condensation, where the α-methylene group's ability to form a new C-C bond is essential for the annulation process that builds the quinoline (B57606) core. nih.gov

Table 1: Representative Carbon-Carbon Bond Forming Reactions at the α-Position

Reaction Type Electrophile Intermediate Product Type
Aldol Addition Aldehyde/Ketone Enolate β-Hydroxy keto-ester
Alkylation Alkyl Halide (e.g., CH₃I) Enolate α-Alkylated keto-ester

This table represents potential reactions based on the general reactivity of α-keto esters.

Generation and Subsequent Reactions of Alpha,Beta-Unsaturated Nitrone Intermediates

While not the most common transformation for α-keto esters, it is mechanistically plausible to generate nitrone intermediates from this compound. This can be achieved through condensation with N-substituted hydroxylamines. The resulting α-keto nitrone could potentially undergo further reactions. More sophisticated pathways might involve an initial transformation, such as a Knoevenagel condensation to introduce α,β-unsaturation, followed by reaction with a hydroxylamine derivative to form an α,β-unsaturated nitrone. These nitrones are valuable 1,3-dipoles.

Once formed, these nitrone intermediates are highly reactive in cycloaddition reactions. nih.gov Specifically, they can participate in [3+2] cycloadditions with alkenes or alkynes (dipolarophiles) to construct five-membered, nitrogen- and oxygen-containing heterocyclic rings known as isoxazolidines or isoxazolines, respectively. The regioselectivity of such cycloadditions is often controlled by the electronic properties of the substituents on both the nitrone and the dipolarophile. nih.gov

Nucleophilic Additions to In-Situ Generated Intermediates

The intermediates generated from this compound are often susceptible to nucleophilic attack. For example, during the formation of a nitrone, a zwitterionic intermediate may be formed that can be trapped by a nucleophile. nih.gov In other reaction sequences, such as cascade reactions, the product of one step becomes an electrophilic intermediate for the next. For instance, an α,β-unsaturated system formed in situ is an excellent Michael acceptor. Nucleophiles like amines, thiols, or carbanions can add to the β-position, leading to more complex structures in a controlled manner. chim.it

Complex Multi-Component and Cascade Reactions

The true synthetic power of this compound is revealed in its application in multi-component and cascade reactions, where multiple bonds are formed in a single pot. These efficient processes allow for the rapid assembly of complex molecules from simple starting materials. mdpi.comnih.gov

Friedländer Condensation for Quinoline Ring Formation

The Friedländer annulation is a powerful method for synthesizing quinolines, which are important heterocyclic motifs in pharmaceuticals and materials science. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an ideal precursor for this reaction. The synthesis involves two key steps:

Reduction of the Nitro Group: The ortho-nitro group is first reduced to an amino group (-NH₂). This is typically achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This reduction unmasks the required 2-aminoaryl ketone functionality within the molecule.

Condensation and Cyclization: The resulting amine then reacts with a suitable ketone (e.g., acetone, cyclohexanone) under acidic or basic catalysis. The enolate of the ketone attacks the keto-carbonyl of the propanoate derivative, and subsequent dehydration and cyclization yield a polysubstituted quinoline.

Various catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis.

Table 2: Selected Catalytic Systems for Friedländer-type Quinolone Synthesis

Catalyst Solvent Temperature (°C) Yield (%) Reference
[Hbim]BF₄ Methanol (Ultrasonic) Ambient High (not specified) nih.gov
Fe₃O₄@SiO₂–APTES-TFA Solvent-free 100 96 nih.gov

This table summarizes catalysts used for the general Friedländer synthesis, which is applicable to derivatives of this compound following nitro group reduction.

[3+2] Annulation Reactions for Heterocyclic Construction

[3+2] Annulation, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis, enabling the formation of five-membered rings. chim.itresearchgate.net In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). This compound can serve as the two-atom component.

For example, its reaction with azides (R-N₃) can lead to the formation of triazoles, while reaction with diazo compounds (R₂C=N₂), can yield pyrazoles. researchgate.net The reaction often proceeds through the enol or enolate form of the keto-ester, which attacks the dipole, followed by cyclization and elimination of a small molecule like water or alcohol. The presence of the nitro group can influence the reactivity and subsequent transformations of the resulting heterocyclic product. chim.it In some cases, copper(II) catalysts have been shown to mediate oxidative [3+2] annulations between similar nitro-containing substrates and ylides to form N-fused heterocycles. researchgate.net

Table 3: Examples of [3+2] Annulation for Heterocycle Synthesis

1,3-Dipole Dipolarophile Type Resulting Heterocycle
Azide (R-N₃) α-Keto Ester Triazole
Diazo Compound (R₂C=N₂) α-Keto Ester Pyrazole
Azomethine Ylide Nitroalkene Pyrrolidine

This table outlines general [3+2] annulation reactions where α-keto esters like this compound or related structures can serve as the dipolarophile. chim.itresearchgate.net

Mechanistic Investigations and Computational Studies of Reactions Involving Methyl 3 2 Nitrophenyl 2 Oxopropanoate

Elucidation of Reaction Pathways and Competing Mechanisms

The reductive cyclization of ortho-substituted nitroarenes is a well-established strategy for the synthesis of indoles. rsc.orgresearchgate.netbohrium.com Classical methods such as the Reissert, and Leimgruber–Batcho syntheses all rely on the transformation of a nitro group into a nucleophilic nitrogen species that subsequently attacks an intramolecular electrophilic site to construct the pyrrole (B145914) ring of the indole (B1671886) nucleus. clockss.orgwikipedia.orgresearchgate.net

While specific "Path A vs. Path B" analyses for methyl 3-(2-nitrophenyl)-2-oxopropanoate are not extensively detailed in the literature, the general mechanisms of indole formation from related ortho-nitroaryl carbonyl compounds provide a framework for understanding the likely competing pathways. The key divergence in these pathways typically occurs after the initial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate.

Path A: Cyclization followed by dehydration. In this proposed pathway, the initial reduction of the nitro group of this compound would lead to the formation of a nitroso or hydroxylamine intermediate. The enol or enolate of the pyruvate (B1213749) side chain would then undergo an intramolecular nucleophilic attack on the nitrogen atom of the nitroso group or the protonated hydroxylamine to form a cyclic intermediate. Subsequent dehydration of this intermediate would lead to the formation of the indole ring.

Path B: Formation of a nitrene intermediate. An alternative pathway could involve the deoxygenation of the nitro group to form a highly reactive nitrene intermediate. This nitrene could then undergo an intramolecular cyclization onto the enol or enolate of the pyruvate side chain to form the indole ring directly. However, the conditions typically employed for these reductive cyclizations (e.g., catalytic hydrogenation, dissolving metal reductions) are generally thought to favor stepwise processes involving hydroxylamine intermediates over the formation of high-energy nitrenes.

The prevalence of one pathway over the other is likely dependent on the specific reaction conditions, including the choice of reducing agent, solvent, and temperature.

The reductive cyclization of ortho-nitroaryl compounds is known to proceed through a series of reactive intermediates. While the direct isolation and characterization of these transient species can be challenging, their existence is supported by trapping experiments, spectroscopic studies, and the isolation of stable derivatives.

Hydroxylamines: The partial reduction of the nitro group to a hydroxylamine is a critical step in many indole syntheses from nitroarenes. These hydroxylamine intermediates are often sufficiently stable to be isolated or observed spectroscopically. In the context of this compound, the corresponding hydroxylamine would be a key precursor to the cyclized product. The characterization of a novel hydroxylamine oxidase, DnfA, which catalyzes the oxidation of hydroxylamine to N2, highlights the biological relevance of this functional group. nih.gov

Nitrones: Nitrones are another class of important intermediates that can be formed during the transformation of nitro compounds. For instance, the reaction of ketones bearing a 2-nitrophenyl group at the α-position with a base can lead to the formation of nitrones through an intramolecular reaction of the enolate with the nitro group. copernicus.org These nitrones can then undergo further reactions, such as 1,3-dipolar cycloadditions. It is plausible that under certain conditions, a nitrone intermediate could be formed from this compound, which could then rearrange to form the indole skeleton.

1-Hydroxyindoles: The formation of 1-hydroxyindoles is a common outcome in the reductive cyclization of ortho-nitroaryl carbonyl compounds. rsc.org These compounds are often stable and can be isolated as the final products or can be further reduced to the corresponding indoles. The synthesis of 1-hydroxy-2-methylindole has been confirmed, and its NMR spectrum was found to be sensitive to moisture. rsc.org The reaction of 2-nitrophenylsuccinic anhydride (B1165640) with fluorosulphonic acid was initially thought to produce hydroxyindoles but was later shown to yield 1,4-dihydroxy-2-quinolone and 2,1-benzisoxazol-3-ylacetic acid, indicating the complexity of these reactions and the potential for alternative cyclization pathways. rsc.org

Kinetic and Thermodynamic Profiling of Transformations

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not widely available in the literature. However, computational studies on related systems provide insights into the energetic aspects of these reactions.

For example, a computational study on the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate explored the potential energy surface and identified various zwitterionic intermediates. mdpi.com Such studies are crucial for understanding the feasibility of different reaction pathways and for predicting the most likely products.

Similarly, a DFT study on the [3+2] cycloaddition reaction between nitrous oxide and conjugated nitroalkenes determined that the formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines was kinetically favored. nih.gov The study also highlighted that while molecular complexes could form in the early stages, they were not stable intermediates due to unfavorable Gibbs free energies of formation. nih.gov

A recent study on the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes provided a detailed analysis of the thermodynamic and kinetic parameters. mdpi.com The calculations showed that the formation of 5-substituted 3-nitro-2-isoxazolidines was kinetically preferred, with the regioselectivity being governed by steric effects rather than local electronic interactions. mdpi.comnih.gov The Gibbs free energies of activation were calculated to be significantly different for the competing pathways, indicating a high degree of selectivity. mdpi.comnih.gov

These examples demonstrate the power of computational chemistry in providing a quantitative understanding of the kinetics and thermodynamics of complex organic reactions, a methodology that could be readily applied to the reactions of this compound.

Influence of Steric and Electronic Effects on Reactivity and Chemoselectivity

The reactivity and selectivity of the cyclization reactions of ortho-substituted nitroarenes are profoundly influenced by the steric and electronic nature of the substituents on the aromatic ring and the side chain.

The presence of substituents ortho to the nitro group can have a significant impact on the course of the reaction. In the Leimgruber-Batcho indole synthesis, additional electron-withdrawing groups ortho to the methyl group of the starting nitrotoluene can facilitate the initial enamine formation. clockss.org

A study on the reductive cyclization of o-nitrophenyl propargyl alcohols found that the method was tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.org However, attempts to apply this methodology to pyridyl-substituted alcohols resulted in the formation of quinolones instead of quinolines, suggesting that the electronic nature of the substituent can divert the reaction to an alternative cyclization pathway. organic-chemistry.org

The following table summarizes the impact of different ortho-substituents on the yield of quinoline (B57606) formation in the reductive cyclization of o-nitrophenyl propargyl alcohols, a reaction analogous to the cyclization of this compound.

Ortho-Substituent (to NO₂)ProductYield (%)Reference
H2-Substituted Quinoline85-95 organic-chemistry.org
-OMeSubstituted QuinolineGood organic-chemistry.org
-ClSubstituted QuinolineGood organic-chemistry.org
PyridylQuinolone- organic-chemistry.org

Quantum Chemical and Computational Mechanistic Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. copernicus.orgmdpi.comnih.govmdpi.comnih.govresearchgate.netnih.gov

A DFT study on the molecular mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides demonstrated that these reactions proceed via a one-step mechanism through asynchronous transition states. researchgate.netnih.gov The global and local electronic properties of the reactants were calculated to understand the polar nature of these reactions. researchgate.netnih.gov

Computational studies on the atmospheric oxidation of indole initiated by OH and Cl radicals have provided a detailed understanding of the initial reaction steps, including addition to the C=C bonds and H-atom abstraction. copernicus.org The study successfully located transition states and intermediates, revealing that the oxidation mechanism of indole is distinct from that of other amines. copernicus.org

A computational investigation into the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized DFT calculations to explore all theoretically possible reaction pathways, leading to a revised understanding of the molecular mechanism that was fundamentally different from what had been previously postulated. mdpi.com

These computational approaches provide a powerful means to:

Map the potential energy surface of a reaction.

Identify and characterize transition states and intermediates.

Calculate activation energies and reaction enthalpies.

Predict the regioselectivity and stereoselectivity of a reaction.

Understand the role of catalysts and solvents.

While a dedicated computational study on this compound is not yet prevalent in the literature, the application of these established theoretical methods would undoubtedly provide invaluable insights into its reactivity and the intimate details of its conversion to indoles and other heterocyclic systems.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unimib.it It is a foundational tool for analyzing reaction mechanisms, offering deep insights into the energetics and geometries of reactants, transition states, and products.

In the context of a hypothetical reaction involving this compound, DFT calculations would be instrumental in elucidating the step-by-step molecular mechanism. For instance, in a potential cycloaddition reaction, DFT could be used to determine whether the reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving the formation of an intermediate. nih.gov

Key parameters that would be calculated using DFT include:

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a more favorable reaction pathway.

Reaction Enthalpies (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Geometries of Stationary Points: The three-dimensional arrangements of atoms for reactants, transition states, and products are optimized to their lowest energy conformations.

Researchers often employ various DFT functionals, such as B3LYP or ωB97XD, with a suitable basis set like 6-311+G(d,p), to achieve a balance between computational cost and accuracy. nih.govmdpi.com The choice of functional and basis set is crucial and is often benchmarked against experimental data or higher-level computational methods when available. mdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound

Parameter Description Hypothetical Value (kcal/mol)
ΔH Enthalpy of Reaction -25.0
ΔG Gibbs Free Energy of Reaction -30.5
ΔS Entropy of Reaction -18.5 (cal/mol·K)

Note: The values in this table are purely illustrative and are intended to represent the type of data generated from DFT calculations.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and global reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), would provide a quantitative understanding of the compound's reactivity and its interaction with other reagents. nih.gov

Molecular Modeling and Simulation Techniques for Reaction Dynamics

Beyond static pictures of reaction pathways, molecular modeling and simulation techniques offer a dynamic view of chemical processes. These methods can simulate the motion of atoms and molecules over time, providing insights into the factors that control reaction rates and selectivity.

For a reaction involving this compound, molecular dynamics (MD) simulations could be employed to study the role of the solvent, the conformational flexibility of the molecule, and the non-covalent interactions that influence the reaction's outcome. By simulating the system at a given temperature, MD can reveal the ensemble of molecular conformations and the dynamic pathways leading to the transition state.

Key applications of molecular modeling and simulation in this context would include:

Solvent Effects: Simulating the reaction in an explicit solvent environment to understand how solvent molecules interact with the reactants and transition state, potentially stabilizing or destabilizing them. The Polarizable Continuum Model (PCM) is a common implicit solvation model used in conjunction with DFT calculations to approximate solvent effects. mdpi.com

Conformational Analysis: Identifying the most stable conformations of this compound and how its flexibility might influence its reactivity.

Transition State Visualization: Animating the vibrational modes of the transition state to confirm that it correctly connects the reactants and products. The single imaginary frequency in the vibrational analysis of a transition state corresponds to the motion along the reaction coordinate.

Techniques like the Electron Localization Function (ELF) analysis can be applied to the results of DFT calculations to visualize the electronic structure and bonding changes throughout the reaction. researchgate.net This provides a detailed, time-resolved picture of bond formation and cleavage.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

Simulation Parameter Description Example Value
Simulation Time Total duration of the simulation 100 ns
Temperature The temperature at which the simulation is run 298 K
Solvent Model The model used to represent the solvent TIP3P Water

Note: This table presents hypothetical data that would be obtained from a molecular dynamics simulation to illustrate the nature of the generated information.

Advanced Synthetic Applications and Derivatization Strategies Utilizing Methyl 3 2 Nitrophenyl 2 Oxopropanoate

Strategic Application as a Key Intermediate in Complex Organic Molecule Synthesis

The utility of Methyl 3-(2-nitrophenyl)-2-oxopropanoate as a strategic intermediate is primarily derived from the ortho-positioning of the nitro group relative to the three-carbon side chain. This arrangement is ideal for tandem reactions where reduction of the nitro group is followed by an intramolecular cyclization. This "reductive cyclization" strategy is a powerful tool for the efficient construction of heterocyclic rings. The α-ketoester functionality provides multiple electrophilic sites, allowing for a range of cyclization pathways depending on the reaction conditions and the nature of the reducing agent. This versatility makes it a precursor of choice for a variety of complex nitrogen-containing molecules.

The inherent reactivity of this compound has been harnessed to synthesize a broad spectrum of N-heterocyclic compounds. The intramolecular reaction between the in situ-generated amino group and the carbonyl functionalities of the side chain is the cornerstone of these synthetic strategies.

The synthesis of 1-hydroxyindoles, also known as indoxyls, from this compound can be achieved through a controlled reductive cyclization. This transformation typically involves the selective reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an intramolecular cyclization.

The general mechanism proceeds via the formation of an N-phenylhydroxylamine intermediate upon partial reduction of the nitro group. This intermediate can then undergo an intramolecular nucleophilic attack on one of the carbonyl groups of the side chain, followed by dehydration to yield the 1-hydroxyindole (B3061041) scaffold. The choice of reducing agent is critical to stop the reduction at the hydroxylamine stage and prevent further reduction to the aniline.

Reaction Typical Reducing Agents Key Transformation
Synthesis of 1-HydroxyindolesZn/NH₄Cl, Catalytic Hydrogenation (controlled)Nitro group → Hydroxylamine → Intramolecular Cyclization

Detailed research has shown that various reducing systems can be employed for this transformation. For instance, catalytic hydrogenation using specific catalysts and under controlled conditions can favor the formation of the hydroxylamine intermediate. Similarly, metal-based reductions, such as with zinc dust in the presence of ammonium chloride, are known to be effective for the selective reduction of nitroarenes to hydroxylamines.

Following a similar synthetic logic, 1-alkoxyindoles can be accessed from this compound. This is typically achieved by performing the reductive cyclization in the presence of an alcohol. The reaction can proceed through two main pathways. In the first, the initially formed 1-hydroxyindole can be O-alkylated in a subsequent step. Alternatively, a one-pot procedure can be envisioned where the hydroxylamine intermediate is trapped by an alcohol present in the reaction medium before or during the cyclization step.

The synthesis of 1-alkoxyindoles expands the synthetic utility of the starting material, providing access to a class of compounds with distinct chemical properties and potential biological activities.

Reaction Reagents Key Transformation
Synthesis of 1-Alkoxyindoles1. Reductive Cyclization 2. Alkylating agent/Base or One-pot with alcoholFormation of 1-hydroxyindole followed by O-alkylation

The construction of the quinoline (B57606) core from this compound is a prime example of a domino nitro reduction-cyclization strategy. google.com This approach is a modification of the classical Friedländer annulation, where an ortho-aminobenzaldehyde or ketone reacts with a compound containing an activated methylene group. In this case, the reduction of the nitro group of the starting material in situ generates the required ortho-aminoaryl ketoester.

This intermediate then undergoes an intramolecular condensation reaction. The newly formed amino group attacks the γ-keto group, leading to the formation of a six-membered ring, which upon dehydration, aromatizes to the stable quinoline ring system. Various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Fe/AcOH, SnCl₂), can be employed to initiate this cascade. google.com This methodology provides a versatile route to a variety of substituted quinolines. Depending on the reaction conditions, substituted quinolinone frameworks can also be accessed.

Reaction Typical Reducing Agents Key Transformation
Synthesis of QuinolinesH₂/Pd-C, Fe/AcOH, SnCl₂Nitro group → Amine → Intramolecular Cyclization/Aromatization

The strategic design of this compound also allows for its elaboration into more complex polycyclic systems, such as indolo[3,2-c]quinolines. These compounds are of significant interest due to their presence in various biologically active natural products and synthetic analogues. nih.govnih.gov

The synthesis of the indolo[3,2-c]quinoline scaffold from a precursor conceptually derived from this compound involves a multi-step sequence. A common strategy involves the initial formation of a 2-(2-nitrophenyl)indole derivative. This intermediate can then undergo a reductive cyclization where the nitro group is reduced to an amine, which subsequently participates in a cyclization and aromatization sequence to form the fused quinoline ring. For instance, a (2-nitro-phenyl)-indole can be transformed into a formyl-3-(2-nitro-phenyl)-indole, which upon catalytic hydrogenation, yields the N-oxide of indolo[3,2-c]quinoline. google.com

Reaction Key Intermediate Final Cyclization Step
Synthesis of Indolo[3,2-c]quinoline2-(2-Nitrophenyl)indole derivativeReductive cyclization of the nitro group

While the direct application of this compound as a key intermediate in the total synthesis of a specific natural product is not extensively documented in dedicated studies, the heterocyclic frameworks readily accessible from this precursor are prevalent in a multitude of natural products. The synthetic strategies detailed above for the construction of indoles, quinolines, and indoloquinolines are fundamental to the synthesis of numerous alkaloids and other biologically active compounds.

The utility of vicinal ketoesters as key intermediates in the total synthesis of natural products is well-established, leveraging their electrophilic nature for crucial bond-forming reactions. nih.gov Therefore, this compound represents a promising, albeit currently underutilized, starting material for the efficient and convergent synthesis of complex natural products. Its potential lies in the ability to rapidly assemble core heterocyclic structures that can be further elaborated to the final natural product targets. Future research in the field of total synthesis may yet see the strategic deployment of this versatile building block.

Role in Formal and Total Synthesis of Complex Natural Products

Applications in Indole (B1671886) Alkaloid Synthesis (e.g., Leucomidine B, Strychnine, Akuammicine)

While direct application of this compound in the total synthesis of Leucomidine B is not extensively documented in prominent literature, its structural motifs are relevant to strategies employed for other complex indole alkaloids like Strychnine and Akuammicine. The synthesis of these alkaloids often involves precursors containing the 2-nitrophenyl group, which serves as a masked aniline for subsequent indole or quinoline ring formation.

Strychnine and Akuammicine Synthesis: The total synthesis of Strychnos alkaloids such as (±)-Akuammicine has been accomplished using precursors derived from 3a-(o-Nitrophenyl)hexahydroindol-4-ones. researchgate.net In these strategies, the o-nitrophenyl group is a critical component that participates in reductive cyclization reactions to form the core heterocyclic structure. For instance, a nickel(0)-promoted double cyclization can be used to construct the intricate ring system of these alkaloids from such nitrophenyl precursors. researchgate.net The underlying principle involves the reduction of the nitro group to a reactive amino intermediate that subsequently undergoes intramolecular cyclization. This general strategy highlights the potential utility of compounds like this compound, where the nitro group can be similarly reduced to facilitate the formation of an indole or related heterocyclic system.

Although a different specific precursor, the synthesis of Strychnine has been achieved via a route starting from 2-nitrophenylacetonitrile, further underscoring the importance of the 2-nitrophenyl moiety in the assembly of these complex natural products. researchgate.net

AlkaloidKey Precursor TypeSynthetic Strategy Highlight
Akuammicine 3a-(o-Nitrophenyl)hexahydroindol-4-oneNickel(0)-promoted reductive double cyclization researchgate.net
Strychnine 2-NitrophenylacetonitrileStereocontrolled route to isostrychnine intermediate researchgate.net
Leucomidine B N/ADivergent synthesis from a common imine intermediate has been reported, though not involving nitrophenyl precursors. nih.govresearchgate.net
Assembly of Nocathiacin I Model Systems

The Nocathiacins are a class of potent thiopeptide antibiotics with a complex, highly modified macrocyclic structure. nih.gov Their synthesis is a significant challenge and typically involves the assembly of modified amino acid and thiazole fragments. Current research on the synthesis of Nocathiacin I and its analogues focuses on semi-synthetic modifications of the natural product or biosynthetic approaches. researchgate.netnih.govresearchgate.net These methods involve steps like stereoselective reduction and enzymatic hydrolysis on the complex parent molecule to create analogues with improved properties. nih.gov The total synthesis of the Nocathiacin core relies on the intricate coupling of heterocyclic and peptide fragments. At present, the use of simple aromatic building blocks such as this compound is not a featured strategy in the published synthetic routes toward Nocathiacin I or its model systems.

Derivatization Strategies for the Development of Novel Molecular Scaffolds

The chemical architecture of this compound allows for extensive derivatization, enabling the creation of diverse molecular scaffolds. The nitro and ester functionalities are prime targets for chemical modification.

Tailoring Reactivity via Functional Group Interconversions on the Nitro and Ester Moieties

The reactivity of this compound can be precisely tailored through functional group interconversions, primarily targeting the nitro group and the methyl ester.

Nitro Group Transformations: The aromatic nitro group is a versatile functional handle that can be transformed into various other groups. The most common and synthetically valuable transformation is its reduction to an amine. This can be achieved using a variety of reagents, such as titanium(III) chloride, iron in acidic media, or catalytic hydrogenation. nih.govorganic-chemistry.org The resulting 2-aminophenyl derivative is a key precursor for heterocyclic synthesis, particularly for indoles and quinolines, through intramolecular condensation with the adjacent keto-ester side chain. nih.gov This reductive cyclization is a powerful tool for building complex fused-ring systems from simple nitrophenyl precursors. organic-chemistry.orgnih.gov

Ester Moiety Transformations: The methyl ester provides another site for modification. Standard transformations include:

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid can be achieved under basic conditions. This introduces a new functional group for further reactions, such as amide bond formation.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol under acidic or basic catalysis. This can be used to modify the steric or electronic properties of the molecule or to introduce a removable protecting group.

Reduction: The ester can be reduced to a primary alcohol, although this requires strong reducing agents like lithium aluminum hydride, which would also reduce the ketone and nitro functionalities. Selective reduction would be challenging.

These interconversions significantly expand the synthetic utility of the parent molecule, allowing it to be adapted for various synthetic targets.

Design and Synthesis of Multi-Functionalized Quinolinone Derivatives

This compound is an excellent precursor for the synthesis of quinolinone derivatives. The key strategic step is the reductive cyclization of the 2-nitrophenyl group.

The reduction of the ortho-nitro group generates an in situ amino group, which can readily undergo intramolecular cyclization with the adjacent α-keto-ester moiety. This condensation reaction leads directly to the formation of a 4-hydroxy-2-quinolinone scaffold. This approach is analogous to syntheses where quinolinones are formed from the degradation and rearrangement of related structures like 3-nitropyranoquinolinones, which can produce intermediates with α-ketoacid side chains. researchgate.net The reaction provides a direct and efficient route to highly functionalized quinolinones, which are privileged structures in medicinal chemistry. brieflands.com

General Synthetic Scheme:

Reduction of Nitro Group: Treatment of this compound with a reducing agent (e.g., Fe/AcOH, SnCl₂, H₂/Pd-C) converts the nitro group to an amine.

Intramolecular Cyclization: The newly formed amine spontaneously attacks the adjacent ketone carbonyl.

Dehydration/Tautomerization: Subsequent loss of water and tautomerization of the resulting enol yields the stable 4-hydroxy-2-quinolinone ring system.

This strategy allows for the rapid assembly of the quinolinone core, with the ester group from the starting material becoming part of the heterocyclic ring.

This compound as a Multifunctionalized Building Block (e.g., 1,2,3-Trifunctionalized Intermediate)

This compound can be viewed as a 1,2,3-trifunctionalized building block, where the three key positions on the propanoate chain exhibit distinct reactivity that can be selectively exploited. This concept is similar to that described for other α-keto esters used as versatile intermediates in synthesis. dtic.mil

The three reactive centers are:

C1 (Ester Carbonyl): An electrophilic center susceptible to nucleophilic attack, enabling reactions like hydrolysis, transesterification, and amidation.

C2 (Ketone Carbonyl): Another electrophilic center, generally more reactive than the ester. It can undergo nucleophilic addition, reduction to a hydroxyl group, or participate in cyclization reactions.

C3 (Methylene Carbon): This position is activated by both the adjacent ketone and the 2-nitrophenyl group, making its protons acidic. It can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.

This trifunctionality allows for sequential and controlled reactions to build molecular complexity. For example, the C3 position could first be functionalized via an enolate reaction, followed by a reductive cyclization involving the nitro group and the C2 ketone to form a substituted quinoline. The C1 ester could then be modified in a final step. This capacity for stepwise, regioselective modification makes this compound a valuable and versatile building block in organic synthesis.

Theoretical Chemistry Studies Pertaining to Methyl 3 2 Nitrophenyl 2 Oxopropanoate

Advanced Electronic Structure Calculations

Advanced electronic structure calculations are instrumental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electron distribution, reactivity, and stability of chemical structures.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like Methyl 3-(2-nitrophenyl)-2-oxopropanoate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry and various electronic properties.

An analysis of atomic charges would reveal the distribution of electron density among the atoms within the this compound molecule. This information helps in identifying electrophilic and nucleophilic sites.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and is valuable for predicting how a molecule will interact with other chemical species. The MEP map would illustrate regions of negative potential (typically associated with lone pairs of electronegative atoms like oxygen) and positive potential (usually around hydrogen atoms and electron-deficient regions), indicating sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

ParameterEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)-

Computational Thermochemistry and Energetic Analysis

Computational thermochemistry involves the prediction of thermodynamic properties of molecules using theoretical methods.

Prediction of Reaction and Formation Enthalpies

By employing computational models, it is possible to estimate the standard enthalpy of formation (ΔH°f) and the enthalpies of various reactions (ΔH°rxn) involving this compound. These predictions are valuable for understanding the energetic feasibility and stability of the compound and its chemical transformations. Such calculations often rely on high-level theoretical methods and appropriate thermodynamic cycles to achieve chemical accuracy.

Evaluation of Energetic Behavior in Solvent Media

The energetic behavior of a molecule is significantly influenced by its surrounding solvent environment. Computational methods, particularly those combining quantum mechanics (QM) with continuum solvent models, are instrumental in evaluating these effects. The polarizable continuum model (PCM) is a widely used approach to investigate solvent effects on the electronic structure and energetic properties of molecules. researchgate.net

For a molecule like this compound, the choice of solvent can impact its conformational stability and reactivity. By performing calculations in different solvent environments, it is possible to determine key thermodynamic parameters. For instance, a study on acetaminophen, another substituted aromatic compound, demonstrated that the stability of its conformers and the strength of intramolecular hydrogen bonds are dependent on the solvent's dielectric constant. researchgate.net A similar approach could be applied to this compound to understand how its nitro and ester functionalities interact with solvents of varying polarities.

Table 1: Illustrative Solvation Energy Data for Different Conformers of a Substituted Phenylpropanoate in Various Solvents (Hypothetical Data)

ConformerSolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Conformer A (Extended) Water78.4-12.5
Acetonitrile36.6-10.2
Dichloromethane8.9-6.8
Cyclohexane2.0-2.1
Conformer B (Folded) Water78.4-14.1
Acetonitrile36.6-11.5
Dichloromethane8.9-7.5
Cyclohexane2.2-2.5

Note: This table is for illustrative purposes to demonstrate the type of data that can be generated from such studies and does not represent actual experimental or calculated values for this compound.

Molecular Dynamics and Advanced Simulation Techniques for Compound Behavior

While static quantum chemical calculations provide valuable energetic information, molecular dynamics (MD) simulations offer a view of the time-evolution of a molecular system. rsc.orgresearchgate.net This allows for the study of conformational dynamics, intermolecular interactions with solvent molecules, and the exploration of the potential energy surface. For this compound, MD simulations could reveal how the molecule flexes and orients itself in a solution, which is crucial for understanding its accessibility for reaction.

More advanced techniques, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are particularly powerful for studying chemical reactions in condensed phases. mpg.dechemrxiv.orgmdpi.comnih.gov In a QM/MM approach, the chemically active part of the system (e.g., the reacting atoms of this compound and a reactant) is treated with a high level of quantum mechanics theory, while the surrounding solvent and other parts of the molecule are described by a less computationally expensive molecular mechanics force field. mpg.denih.gov This method provides a balance between accuracy and computational feasibility, enabling the study of reaction mechanisms in a realistic environment. mdpi.comnih.gov For example, QM/MM MD simulations have been successfully used to model enzymatic reactions and metal-binding proteins. mdpi.com A similar approach could elucidate the reaction pathways of this compound with other reagents.

Reactive molecular dynamics simulations, which employ force fields that can describe the formation and breaking of chemical bonds, represent another advanced technique. chemrxiv.orgchemrxiv.org These simulations can be used to explore reaction mechanisms without prior assumptions about the reaction coordinate.

Predictive Modeling for Guiding Synthetic Design and Reactivity

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in chemistry for predicting molecular properties and reaction outcomes. nih.gov These models are trained on large datasets of known chemical reactions and molecular properties to learn the complex relationships between a molecule's structure and its behavior.

For the synthetic design of molecules like this compound, predictive models can be employed to forecast the likelihood of a particular reaction succeeding or to optimize reaction conditions. By representing the reactant and reagent molecules as numerical descriptors, ML algorithms can predict the outcome of a reaction. nih.gov

Similarly, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a compound. These models correlate a molecule's structural or physicochemical properties with its reactivity in a particular assay. For this compound, a QSAR model could be built to predict its reactivity towards a specific class of nucleophiles or its potential biological activity based on its structural features.

Table 2: Illustrative Features for a Machine Learning Model to Predict the Reactivity of Nitroaromatic Compounds (Hypothetical Data)

FeatureDescriptionExample Value for a Nitroaromatic Compound
Molecular Weight The mass of the molecule.237.18 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.2.5
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.-7.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.-1.5 eV
Hammett Constant (σ) A measure of the electronic effect of a substituent on a benzene (B151609) ring.0.78 (for p-NO2)
Steric Parameters (e.g., Taft's Es) A measure of the steric bulk of substituents.-0.5

Note: This table is for illustrative purposes to demonstrate the types of descriptors used in predictive modeling and does not represent actual calculated values for this compound.

Conclusion and Future Research Directions

Synthesis of New 1-Hydroxyindole-2-Carboxylates and Mechanistic Studies on Reaction Pathways

The paramount synthetic application of methyl 3-(2-nitrophenyl)-2-oxopropanoate and its analogs is their conversion into 1-hydroxyindole-2-carboxylates. This transformation is typically achieved through a reductive cyclization process. A key study in this area has detailed the synthesis of new 1-hydroxyindole-2-carboxylates from substrates prepared in two-step synthetic sequences, which are then treated with nucleophiles in the presence of tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield the desired indole (B1671886) products. researchgate.net

The synthesis of the precursor, this compound, can be achieved through methods such as the condensation of 2-nitrotoluene (B74249) with dimethyl oxalate (B1200264). researchgate.net

The mechanism of the reductive cyclization has been a subject of investigation. Initially, it was postulated that the reaction proceeds via a pathway involving the reduction of the nitro group to a hydroxylamine (B1172632), followed by an intramolecular condensation and subsequent addition of a nucleophile (Path A). However, more recent mechanistic studies, particularly with thiol nucleophiles, have pointed towards a different sequence of events. These studies suggest a pathway initiated by a 1,4-addition of the nucleophile to the α,β-unsaturated system (formed in situ), followed by the reduction of the nitro group and subsequent condensation to form the indole ring (Path B). researchgate.net Further investigations have also highlighted the influence of steric effects from ortho-substituents on the ratio of reaction products. researchgate.net

Summary of Current Understanding and Key Achievements in this compound Research

The current body of research on this compound establishes it as a valuable intermediate in heterocyclic synthesis. The key achievement lies in its successful utilization as a precursor for 1-hydroxyindole-2-carboxylates through a reductive cyclization strategy. The development of this methodology, particularly the use of SnCl₂·2H₂O as a convenient reducing agent, represents a significant advancement. researchgate.net Furthermore, the elucidation of the reaction mechanism, which challenges earlier assumptions and proposes a new pathway, provides a deeper understanding of the reactivity of this class of compounds. This mechanistic insight is crucial for optimizing reaction conditions and expanding the scope of the transformation.

Identification of Unexplored Reactivity and Transformative Potential

While the reductive cyclization of this compound is its most explored reaction, the molecule possesses other reactive sites that hold untapped potential. The α-keto ester functionality is susceptible to a range of nucleophilic additions and condensations. For instance, the Henry reaction (nitroaldol reaction) with α-keto esters is a known C-C bond-forming reaction, and its application to this specific substrate could lead to novel, highly functionalized indole precursors. nih.govnih.gov The development of enantioselective variants of such reactions could provide access to chiral building blocks.

The aromatic nitro group itself, beyond its role in reductive cyclization, can participate in other transformations. Nucleophilic aromatic substitution (SNAAr) reactions, though challenging on an electron-rich ring, could potentially be explored under specific conditions. Furthermore, the selective reduction of the nitro group to other oxidation states, such as nitroso or azoxy, could open up avenues for different cyclization cascades or intermolecular reactions.

Emerging Methodologies and Catalytic Systems for Future Synthesis

Future synthetic efforts towards 1-hydroxyindole-2-carboxylates and other derivatives from this compound could benefit from the adoption of more advanced and sustainable catalytic systems. While tin(II) chloride is effective, concerns over its toxicity and the generation of stoichiometric tin byproducts drive the search for catalytic alternatives.

Recent years have seen significant progress in the development of catalysts for the reduction of nitro compounds, a key step in the cyclization process. bohrium.comacs.orgacs.org These include:

Homogeneous Catalysis: Complexes of noble metals like palladium, platinum, and ruthenium have shown high efficiency in nitro group reduction. bohrium.com More recently, catalysts based on non-noble metals such as iron are gaining prominence due to their lower cost and toxicity. researchgate.net

Heterogeneous Catalysis: The use of metal nanoparticles supported on various materials (e.g., carbon, metal oxides) offers advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. acs.org

Photocatalysis and Electrocatalysis: These emerging fields offer the potential for highly selective and controlled reductions under mild conditions, often using light or electricity as the driving force. acs.org

The application of these modern catalytic systems to the reductive cyclization of this compound could lead to more efficient, selective, and environmentally benign synthetic routes.

Opportunities for Further Mechanistic Elucidation and Advanced Computational Interrogations

Despite the progress made, a complete and universally accepted mechanistic picture for the reductive cyclization of this compound is still evolving. The dichotomy between Path A and Path B warrants further investigation. Advanced computational chemistry can play a pivotal role in this endeavor. nih.gov

Table 1: Opportunities for Computational Studies

Click to view table
Research AreaComputational ApproachPotential Insights
Reaction Pathway AnalysisDensity Functional Theory (DFT) calculationsDetermination of transition state energies for Path A and Path B to identify the more favorable route under different conditions.
Role of the CatalystModeling of the interaction between the tin(II) species and the substrateElucidation of the coordination mode and the mechanism of electron transfer during the reduction step.
Substituent EffectsIn silico screening of derivatives with various electron-donating and-withdrawing groupsPrediction of reaction outcomes and rational design of substrates for improved reactivity and selectivity.
Solvent EffectsImplicit and explicit solvent modelsUnderstanding the role of the solvent in stabilizing intermediates and transition states.

By combining experimental studies with these powerful computational tools, a more nuanced and predictive understanding of the reaction mechanism can be achieved. This knowledge will be invaluable for the rational design of new catalysts and reaction conditions.

Outlook on Broadening Synthetic Applications in Complex Chemical Synthesis

The primary product of the reductive cyclization, methyl 1-hydroxyindole-2-carboxylate, is itself a versatile synthetic intermediate. The 1-hydroxyindole (B3061041) scaffold is found in a number of biologically active natural products and has been utilized as a building block in the total synthesis of complex molecules. researchgate.netacs.org

The functional handles present in methyl 1-hydroxyindole-2-carboxylate—the N-hydroxy group, the ester, and the aromatic ring—allow for a wide range of subsequent transformations. The N-hydroxy group can be alkylated, acylated, or removed under reductive conditions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol. The indole ring can undergo electrophilic substitution, typically at the C3 position, to introduce further complexity.

Therefore, the chemistry of this compound provides an entry point not just to simple indoles, but to a diverse array of functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. Future work will likely focus on expanding the library of accessible 1-hydroxyindoles and demonstrating their utility in the synthesis of complex target molecules.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(2-nitrophenyl)-2-oxopropanoate, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 3-(2-nitrophenyl)-2-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include:
  • Temperature : Reflux conditions (~60–80°C) ensure complete conversion .
  • Catalysts : Acidic catalysts enhance esterification efficiency.
  • Purification : Recrystallization or column chromatography resolves by-products .
    Industrial-scale methods may employ continuous flow reactors for precise control of reaction kinetics and scalability .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 251.23 for C₁₀H₉NO₅) validate molecular weight .

Q. How do electron-withdrawing groups (e.g., nitro) influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The nitro group at the 2-position on the phenyl ring activates the α-keto ester moiety via resonance and inductive effects, increasing electrophilicity at the carbonyl carbon. This enhances reactivity in:
  • Nucleophilic acyl substitutions : Amines or alcohols attack the carbonyl, forming amides or esters .
  • Condensation reactions : Knoevenagel reactions with aldehydes are facilitated .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess:
  • Electrostatic potential maps : Identify electron-deficient regions prone to nucleophilic attack .
  • Transition state energies : Compare activation barriers for competing pathways (e.g., para vs. meta substitution in electrophilic aromatic substitution) .
    Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to guide experimental design .

Q. What are the mechanistic implications of this compound in enzyme inhibition studies?

  • Methodological Answer : The compound acts as a competitive inhibitor by mimicking natural substrates. For example:
  • Enzyme binding assays : Measure inhibition constants (Kᵢ) via fluorescence quenching or SPR .
  • Molecular docking : Simulate interactions with active sites (e.g., serine hydrolases) to identify key hydrogen bonds or π-π stacking with the nitro group .
    In vivo studies require metabolite profiling to assess stability under physiological conditions .

Q. How do structural analogs of this compound compare in terms of reactivity and biological activity?

  • Methodological Answer : A comparative analysis of analogs reveals:
CompoundKey Structural DifferenceReactivity/Biological Impact
Ethyl 3-(2-nitrophenyl)-3-oxopropanoateEthyl ester (vs. methyl)Altered metabolic stability
3-(2-Nitrophenyl)-2-oxopropanoic acidFree carboxylic acidHigher solubility, lower cell permeability
Structure-activity relationship (SAR) studies optimize pharmacophore features for target-specific applications .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies arise from variations in:
  • Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) affect compound stability .
  • Cell lines : Tissue-specific responses (e.g., cancer vs. normal cells) require validation across multiple models .
    Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., Western blotting alongside viability assays) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-nitrophenyl)-2-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-nitrophenyl)-2-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.